molecular formula C9H4N4 B12054564 3-(4-Azidophenyl)propiolonitrile

3-(4-Azidophenyl)propiolonitrile

Cat. No.: B12054564
M. Wt: 168.15 g/mol
InChI Key: BDLXITYEYYHQNK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(4-Azidophenyl)propiolonitrile typically involves the coupling of an azide group with a propiolonitrile moiety. One common method is the amine-to-thiol coupling, which is often used in the preparation of antibody-drug conjugates. This process involves using heterobifunctional reagents that possess an activated ester at one end and a maleimide group at the other .

Chemical Reactions Analysis

3-(4-Azidophenyl)propiolonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or carboxylic acids, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-(4-Azidophenyl)propiolonitrile involves its bifunctional nature, allowing it to act as a cross-linker. It can form covalent bonds with thiol groups in proteins, facilitating the coupling of proteins with other molecules. This process is highly selective and can be performed under mild conditions, making it suitable for use in biological systems .

Comparison with Similar Compounds

3-(4-Azidophenyl)propiolonitrile can be compared with other similar compounds, such as:

What sets this compound apart is its unique combination of an azide group with a propiolonitrile moiety, which provides distinct reactivity and selectivity in various chemical reactions.

Properties

Molecular Formula

C9H4N4

Molecular Weight

168.15 g/mol

IUPAC Name

3-(4-azidophenyl)prop-2-ynenitrile

InChI

InChI=1S/C9H4N4/c10-7-1-2-8-3-5-9(6-4-8)12-13-11/h3-6H

InChI Key

BDLXITYEYYHQNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC#N)N=[N+]=[N-]

Origin of Product

United States

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